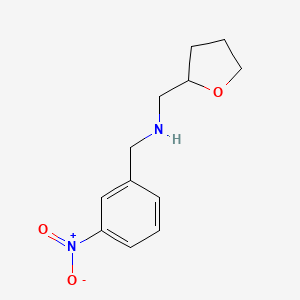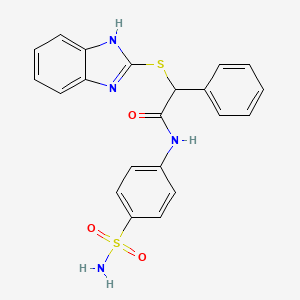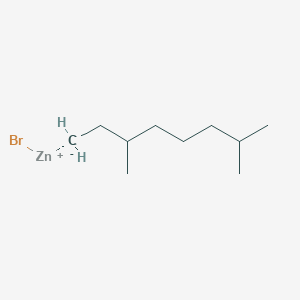
3,7-DimethyloctylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-DimethyloctylZinc bromide is an organozinc compound with the molecular formula C10H21BrZn. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations. It is often used as a reagent in organic chemistry for the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,7-DimethyloctylZinc bromide can be synthesized through the reaction of 3,7-dimethyloctyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:
3,7-Dimethyloctyl bromide+Zinc→3,7-DimethyloctylZinc bromide
Industrial Production Methods: On an industrial scale, the preparation of this compound involves similar methods but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-carbon bonds.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form complex organic molecules.
Common Reagents and Conditions:
Electrophiles: Alkyl halides, aryl halides, and acyl halides.
Catalysts: Palladium-based catalysts are often used in coupling reactions.
Solvents: Tetrahydrofuran (THF), diethyl ether, and other aprotic solvents.
Major Products: The major products formed from these reactions depend on the electrophile used. For example, reacting with an aryl halide in a Negishi coupling reaction would yield an aryl-alkyl compound.
Scientific Research Applications
3,7-DimethyloctylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: Used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 3,7-DimethyloctylZinc bromide involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. The zinc atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is harnessed in coupling reactions to form new carbon-carbon bonds.
Comparison with Similar Compounds
3,7-Dimethyloctyl bromide: The precursor to 3,7-DimethyloctylZinc bromide.
3,7-Dimethyloctyl lithium: Another organometallic compound with similar reactivity but different handling and storage requirements.
3,7-Dimethyloctyl magnesium bromide (Grignard reagent): Similar in reactivity but used in different types of reactions.
Uniqueness: this compound is unique due to its stability and reactivity under mild conditions, making it a valuable reagent in organic synthesis. Its ability to participate in palladium-catalyzed cross-coupling reactions distinguishes it from other organometallic compounds.
Properties
Molecular Formula |
C10H21BrZn |
|---|---|
Molecular Weight |
286.6 g/mol |
IUPAC Name |
bromozinc(1+);2,6-dimethyloctane |
InChI |
InChI=1S/C10H21.BrH.Zn/c1-5-10(4)8-6-7-9(2)3;;/h9-10H,1,5-8H2,2-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
KPMSRDDFWISWKW-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCC(C)C[CH2-].[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


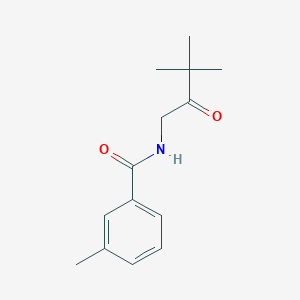
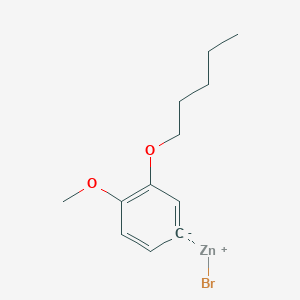
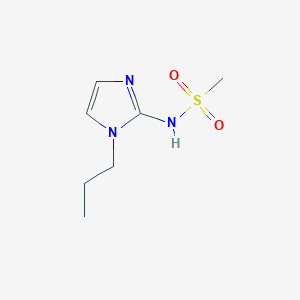
![n-(2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethyl)acetamide](/img/structure/B14893187.png)

![[3-(3-Fluoro-5-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14893215.png)

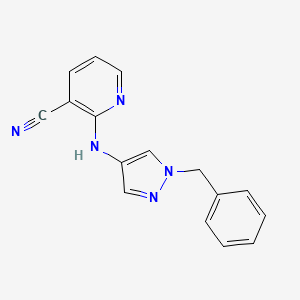
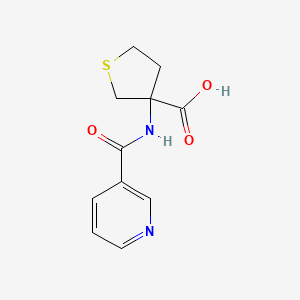
![N-(3-hydroxypropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B14893228.png)

![2-[(3-Carbamoyl-5-methyl-4-phenylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14893233.png)
